molecular formula C17H19NO3S B224781 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No. B224781
M. Wt: 317.4 g/mol
InChI Key: CEAHFHGLWYSNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to have a wide range of pharmacological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is not fully understood, but it has been shown to interact with several molecular targets in the body. One of the main targets of this compound is the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. This compound has also been shown to interact with other receptors such as the NMDA receptor and the serotonin transporter.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to modulate neurotransmitter systems such as the glutamate and serotonin systems, which may contribute to its analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a well-established method, and its effects can be easily measured using various assays. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One area of research is the development of more potent and selective sigma-1 receptor ligands, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other molecular targets in the body.

Synthesis Methods

The synthesis of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 1-(4-methoxyphenyl)butan-1-one with 2,3-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO3S/c1-12-13(2)17(9-8-16(12)21-3)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9H,10-11H2,1-3H3

InChI Key

CEAHFHGLWYSNQM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.